Home > Products > Screening Compounds P103239 > (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone - 1705135-74-5

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone

Catalog Number: EVT-2513350
CAS Number: 1705135-74-5
Molecular Formula: C15H18N4O3
Molecular Weight: 302.334
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. ADX47273 Compound Description: ADX47273, chemically known as (S)-(4-Fluorophenyl)-{3-[3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) []. Studies have shown that ADX47273 enhances N-methyl-d-aspartate receptor function and exhibits preclinical antipsychotic-like and procognitive activities []. Relevance: Both ADX47273 and (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone share a core structure consisting of a piperidine ring substituted at the 1-position with a methanone linker connected to a five-membered heterocycle. They also share a 3-(1,2,4-oxadiazol-5-yl)methyl substituent on the piperidine ring. This structural similarity suggests potential shared pharmacological properties, particularly regarding mGlu5 modulation. Further investigation is needed to confirm this hypothesis.

2. 6-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-methyl-imidazo[1,5-a]quinoxalin-4(5H)-one (U-80447)Compound Description: U-80447 is a compound that has been studied for its pharmacokinetic properties in rats []. A liquid chromatographic method with ultraviolet detection and solid-phase extraction was developed to quantify U-80447 in rat serum, urine, and brain []. Relevance: Both U-80447 and (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone share the 3-cyclopropyl-1,2,4-oxadiazol-5-yl moiety. This structural similarity may indicate potential overlap in their pharmacological targets or metabolic pathways, although their core structures differ significantly.

3. LY2562175Compound Description: LY2562175 belongs to a novel piperidinylisoxazole class of farnesoid X receptor (FXR) agonists []. Preclinical studies demonstrated that LY2562175 is a potent and selective FXR agonist with robust lipid-modulating properties. It effectively lowers LDL and triglycerides while raising HDL in preclinical models [].Relevance: LY2562175 and the target compound both contain a piperidine ring substituted at the 1-position with a methanone linker. While LY2562175 connects to a substituted isoxazole ring, the target compound directly links to an unsubstituted isoxazol-5-yl group. This difference in the isoxazole substitution pattern could influence their binding affinities and selectivities toward FXR or other targets.

4. (5-Methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone (Compound 6)Compound Description: Compound 6 is a potent, brain-penetrating dual orexin receptor antagonist (DORA) []. Although it showed promising in vivo efficacy in rats, comparable to Suvorexant, its development was hindered by low metabolic stability, high plasma protein binding, low brain free fraction, and poor aqueous solubility []. Relevance: While both Compound 6 and (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone feature a 1,2,4-oxadiazole ring linked to a methanone-substituted nitrogen-containing heterocycle, their core structures differ. Compound 6 utilizes a pyrrolidine ring, whereas the target compound employs a piperidine ring. This structural difference, along with variations in substituents on the 1,2,4-oxadiazole and the methanone linker, might translate to distinct pharmacological profiles and DORA activities.

5. (4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}-methanone (Compound 42)Compound Description: Compound 42 is a dual orexin receptor antagonist (DORA) [] developed as part of the same research effort as Compound 6, but with an improved in vivo efficacy profile in dogs compared to Compound 6 [].Relevance: Compound 42 shares the pyrrolidine ring, methanone linker, and trifluoromethoxyphenyl substitution on the heterocycle with Compound 6, making it structurally distinct from the target compound. Notably, Compound 42 incorporates a 1,2,3-triazole ring instead of the 1,2,4-oxadiazole ring present in both Compound 6 and the target compound. This difference in the heterocyclic core structure could lead to altered binding interactions with orexin receptors and potentially impact DORA activity.

10. VU0285683 Compound Description: VU0285683 (3-fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile) is a selective negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 5 (mGluR5) with a high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site []. It has shown anxiolytic-like activity in rodent models but did not potentiate phencyclidine-induced hyperlocomotor activity [].Relevance: Both VU0285683 and (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone share the 1,2,4-oxadiazole core in their structures. This structural similarity suggests potential shared pharmacological properties, particularly concerning their interaction with mGluR5. The difference lies in the substituents on the 1,2,4-oxadiazole ring and the presence of a piperidine ring in the target compound. These variations might lead to different binding affinities and selectivities toward mGluR5 and potentially influence their anxiolytic and antipsychotic activities.

14. [3H]8-Hydroxy-2-dipropylaminotetralin ([3H]8-OH-DPAT) and [3H]-N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride ([3H]WAY100,635)Compound Description: [3H]8-OH-DPAT and [3H]WAY100,635 are radioligands that bind to the 5-HT1A receptor, including the D116A mutant form []. They are used to study the binding properties and pharmacological profiles of 5-HT1A receptors and their mutants [].Relevance: These compounds are structurally dissimilar to (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone and do not share any key structural features. They are not directly relevant to the target compound's potential pharmacological activity. They are mentioned in the context of studying receptor mutations and their impact on ligand binding.

15. N-(3-Chloro-4-fluorobenzoyl)-4-fluoro-4-[(5-methylpyridin-2-yl)-methylaminomethyl]piperidine (F13640), 3-Chloro-4-fluorophenyl-(4-fluorophenyl-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (F13714), 2-[5-[3-(4-Methylsulfonylamino)benzyl-1,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine (L694247), Buspirone, (+)-Flesinoxan, (−)-PindololCompound Description: F13640, F13714, and L694247 are selective 5-HT1A receptor agonists, while Buspirone and (+)-Flesinoxan are partial agonists at this receptor []. (−)-Pindolol is a non-selective beta-adrenergic receptor antagonist with some affinity for 5-HT1A receptors [].Relevance: These compounds are structurally dissimilar to (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone and do not share any key structural features. They are mentioned in the context of studying the 5-HT1A receptor and its D116A mutant, specifically how this mutation affects the binding affinity of various ligands.

16. (−)-4-(Dipropylamino)-1,3,4,5-tetrahydrobenz{c,d}indole-6-carboxamide (LY228,729), 1-[2-(4-Fluorobenzoylamino)ethyl]-4-(7-methoxynaphtyl)piperazine (S14506)Compound Description: LY228,729 and S14506 are 5-HT1A receptor ligands that have been studied for their ability to activate G protein signaling pathways []. They are agonists at this receptor and induce potent coupling to G protein activation [].Relevance: These compounds are structurally dissimilar to (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone and do not share any key structural features. Their relevance lies in their ability to activate G protein signaling pathways via the 5-HT1A receptor, providing insights into potential downstream effects of receptor modulation.

17. SpiperoneCompound Description: Spiperone is a potent antagonist of dopamine D2 and 5-HT1A receptors. It is often used as a tool compound in pharmacological studies to investigate the roles of these receptors [].Relevance: Spiperone is structurally dissimilar to (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone and does not share any key structural features. It is mentioned in the context of studying the 5-HT1A receptor and its D116A mutant.

Source and Classification

The compound is derived from advanced synthetic methodologies often employed in pharmaceutical chemistry, particularly in the development of novel therapeutic agents. Its classification falls under the category of oxadiazoles and isoxazoles, which are known for their biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis Analysis

The synthesis of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone typically involves several key steps:

  1. Formation of the Oxadiazole Ring: The cyclopropyl group is introduced to a precursor that contains an oxadiazole moiety. This often involves cyclization reactions that can be achieved through condensation reactions with hydrazine derivatives.
  2. Piperidine Modification: The piperidine ring is formed or modified to attach the oxadiazole moiety. This can be done through N-alkylation or N-acylation processes.
  3. Isoxazole Integration: The final step involves the incorporation of the isoxazole ring, which may require cyclization reactions involving nitriles or aldehydes under acidic or basic conditions.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during these synthesis steps. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the progress of reactions and purify intermediates.

Molecular Structure Analysis

The molecular structure of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone can be described as follows:

  • Molecular Formula: C15_{15}H18_{18}N4_{4}O2_{2}

The compound features:

  1. Cyclopropyl Group: Contributes to the rigidity and unique steric properties.
  2. Oxadiazole Ring: Contains two nitrogen atoms contributing to its reactivity.
  3. Piperidine Ring: A saturated six-membered ring providing basicity.
  4. Isoxazole Ring: Contains one nitrogen atom contributing to potential biological activity.

Molecular modeling techniques such as computational chemistry methods can be employed to visualize the three-dimensional arrangement of atoms and predict reactivity.

Chemical Reactions Analysis

The chemical reactions involving (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone primarily include:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms in the piperidine and oxadiazole rings can act as nucleophiles in various substitution reactions.
  2. Condensation Reactions: These may occur during the formation of the oxadiazole or isoxazole rings, facilitating the formation of carbon-nitrogen bonds.
  3. Hydrolysis Reactions: Under certain conditions, hydrolysis may occur at functional groups leading to the release of smaller molecules.

Understanding these reactions is crucial for predicting how this compound may behave under different conditions, which is essential for its application in drug design.

Mechanism of Action

The mechanism of action for (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone is likely related to its interaction with biological targets such as enzymes or receptors:

  1. Target Binding: The nitrogen-containing rings may facilitate binding to specific biological targets due to hydrogen bonding interactions.
  2. Inhibition or Activation: Depending on its structure and binding affinity, it may inhibit or activate certain pathways involved in disease processes.

Research into similar compounds suggests that modifications on the heterocyclic rings can significantly alter biological activity.

Physical and Chemical Properties Analysis

Key physical and chemical properties of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone include:

  1. Melting Point: Typically determined through differential scanning calorimetry.
  2. Solubility: Solubility tests in various solvents provide insights into potential bioavailability.
  3. Stability: Stability studies under different pH levels and temperatures help predict shelf-life and storage conditions.

These properties are critical for formulation development in pharmaceutical applications.

Applications

The potential applications of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-y)methanone include:

  1. Pharmaceutical Development: As a candidate for drug development targeting various diseases due to its unique structural features.
  2. Biological Research: Useful in studies exploring mechanisms of action for similar compounds in medicinal chemistry.
  3. Chemical Probes: May serve as a tool for investigating biochemical pathways or interactions within cells.

Properties

CAS Number

1705135-74-5

Product Name

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone

Molecular Formula

C15H18N4O3

Molecular Weight

302.334

InChI

InChI=1S/C15H18N4O3/c20-15(12-5-6-16-21-12)19-7-1-2-10(9-19)8-13-17-14(18-22-13)11-3-4-11/h5-6,10-11H,1-4,7-9H2

InChI Key

YNJHIULHXPTQOM-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=CC=NO2)CC3=NC(=NO3)C4CC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.